molecular formula C17H21N3O7 B018278 7-(2-Hydroxyethoxy)mitosane CAS No. 105139-98-8

7-(2-Hydroxyethoxy)mitosane

Cat. No. B018278
M. Wt: 379.4 g/mol
InChI Key: YJHYHDSHHWKEIS-CJUKMMNNSA-N
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Description

“7-(2-Hydroxyethoxy)mitosane” is a chemical compound with the molecular formula C17H21N3O7 . It has a molar mass of 379.36454 .


Molecular Structure Analysis

The molecular structure of “7-(2-Hydroxyethoxy)mitosane” consists of 17 carbon atoms, 21 hydrogen atoms, 3 nitrogen atoms, and 7 oxygen atoms . The molecular weight of the compound is 379.4 g/mol.

Scientific Research Applications

  • Preparation of Lipophilic Oligonucleotides : Köstler and Rosemeyer (2009) noted the utility of 7-(2-Hydroxyethoxy)mitosane in synthesizing lipophilic oligonucleotides with hydrophobic alkyl chains between nucleotide units, which is significant in the field of molecular biology and genetics (Köstler & Rosemeyer, 2009).

  • Enantioselective Synthesis and Selective Modification : Papaioannou, Blank, and Miller (2003) discussed its application in enantioselective synthesis, particularly for selectively modifying compounds containing a mitosane ring system. This has implications in organic chemistry and pharmaceuticals (Papaioannou, Blank, & Miller, 2003).

  • Synthesis of Mitosanes : Flitsch and Langer (1988) demonstrated its use in synthesizing mitosanes, with yields of 12% and 10% respectively, highlighting its role in chemical synthesis processes (Flitsch & Langer, 1988).

  • Potential in Opioid Studies : 7-hydroxymitragynine, an alkaloid isolated from the Thai medicinal herb Mitragyna speciosa, is a potent opioid analgesic showing potential as a novel lead for opioid studies. Although not directly related to 7-(2-Hydroxyethoxy)mitosane, this research by Matsumoto et al. (2005) provides insight into related compounds and their potential in medical research (Matsumoto et al., 2005).

  • Antibacterial and Antitumor Activities : The work of Furuhata et al. (1989) on 7-O-glycosyl-9a-methoxymitosanes, which have shown cytocidal, antibacterial, and antitumor activities, also underscores the biomedical applications of mitosane derivatives (Furuhata et al., 1989).

  • Degradation Product of Mitomycins : Beijnen, den Hartigh, and Underberg (1985) discussed 7-(2-Hydroxyethoxy)mitosane as a major degradation product of mitomycins in alkaline solution, with its physico-chemical and analytical properties being of interest (Beijnen, den Hartigh, & Underberg, 1985).

  • Radioactive Isotope Labeling for Medical Research : Arai and Kasai (1991) noted the potential of synthesized compounds like 7-(2-Hydroxyethoxy)mitosane in medical research due to their high specific activity and suitability for labeling with radioactive isotopes (Arai & Kasai, 1991).

  • Alkylating Antitumor Agent with Cardiotoxic and Antitumor Activity : Dorr et al. (2004) identified 7-(2-Hydroxyethoxy)mitosane as a potent alkylating antitumor agent, having both cardiotoxic and antitumor activity in vitro (Dorr et al., 2004).

  • Antibacterial and Antitumor Properties in Mice : Urakawa, Nakano, and Imai (1980) demonstrated that 7-alkoxymitosanes have strong antibacterial activity and antitumor effects against solid type Sarcoma-180 in mice (Urakawa, Nakano, & Imai, 1980).

  • Anticancer Agent for P-388 Murine Leukemia : Iyengar et al. (1981) found that 7-(2-Hydroxyethoxy)mitosane is a potent and effective anticancer agent, especially in treating P-388 murine leukemia (Iyengar et al., 1981).

Future Directions

The future directions for “7-(2-Hydroxyethoxy)mitosane” and related compounds could involve improving their formulations for better bioavailability and efficacy. For instance, there have been proposals for an injectable mitotane formulation instead of oral administration, which could bypass many of the main issues associated with high-dose oral mitotane therapy .

properties

IUPAC Name

[(4S,6S,7R,8S)-11-(2-hydroxyethoxy)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O7/c1-7-12(22)11-10(13(23)14(7)26-4-3-21)8(6-27-16(18)24)17(25-2)15-9(19-15)5-20(11)17/h8-9,15,19,21H,3-6H2,1-2H3,(H2,18,24)/t8-,9+,15+,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHYHDSHHWKEIS-CJUKMMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-Hydroxyethoxy)mitosane

CAS RN

105139-98-8
Record name 7-(2-Hydroxyethoxy)mitosane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105139988
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMY-25551
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6T7B5V394
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
WT Bradner, JJ Catino, BH Long, WC Rose… - Anticancer …, 1992 - europepmc.org
BMY-25551, 7-(2-hydroxyethoxy) mitosane, was selected from a series of mitomycin A (MMA) analogues for more detailed study. As with other members of this class, it was shown to be …
Number of citations: 1 europepmc.org
Y Kanda, M Kasai - The Journal of Organic Chemistry, 1990 - ACS Publications
2516 J. Org. Chem., Vol. 55, No. 8, 1990 Kanda and Kasai solid tumors, but its use is limited by side effects, such as severe bone marrow suppression or gastrointestinal dam-age. …
Number of citations: 18 pubs.acs.org
Y Na, VS Li, Y Nakanishi, KF Bastow… - Journal of medicinal …, 2001 - ACS Publications
Dimeric DNA cross-linking compounds have emerged as important new antitumor agents. We report the synthesis and biochemical evaluation of a select set of dimeric mitomycins in …
Number of citations: 28 pubs.acs.org

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